molecular formula C15H12F2N4OS B2956070 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide CAS No. 1448051-56-6

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2956070
CAS No.: 1448051-56-6
M. Wt: 334.34
InChI Key: MFGYCZIMUUSBEQ-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates multiple pharmacologically relevant motifs, including a pyrazole ring, a thiazole ring, and a difluorobenzamide group. These structural components are commonly found in compounds investigated for a range of biological activities. Pyrazole and thiazole derivatives are frequently explored in oncology research for their cytotoxic effects. For instance, related pyrazine-based compounds have demonstrated promising in vitro anticancer activity against human lung cancer cell lines (such as A549), with studies reporting specific IC50 values, indicating their potential as candidates for chemotherapeutic development . Furthermore, hybrid molecules containing pyrazole rings have shown notable antibacterial and antibiofilm efficacy against various Gram-positive and Gram-negative bacterial strains in research settings, highlighting their utility in developing new antimicrobial agents . The structural complexity of this compound, featuring a 1H-pyrazol-1-yl-thiazole core, aligns with contemporary research focused on synthesizing novel heterocycles for biological evaluation . Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex derivatives or as a standard in bio-screening assays to investigate mechanisms of action related to kinase inhibition, apoptosis induction, or anti-inflammatory pathways. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4OS/c16-11-3-1-4-12(17)13(11)14(22)18-7-5-10-9-23-15(20-10)21-8-2-6-19-21/h1-4,6,8-9H,5,7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGYCZIMUUSBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Overview

The compound belongs to a class of N-substituted 2,6-difluorobenzamides. Below is a comparative analysis with structurally related analogs:

Compound Name Core Structure Substituent on Benzamide Nitrogen Molecular Weight (g/mol) Use/Activity
Target Compound 2,6-Difluorobenzamide Thiazol-4-yl-ethyl-(1H-pyrazol-1-yl) Not provided Hypothesized insecticide
Teflubenzuron 2,6-Difluorobenzamide 3,5-Dichloro-2,4-difluorophenylurea ~463.1 Insecticide (chitin inhibitor)
Chlorfluazuron 2,6-Difluorobenzamide Cyclopropylcarbonyl-phenyl-sulfonyl-pyridinyl ~639.8 Insecticide
Hexaflumuron 2,6-Difluorobenzamide 3,5-Dichloro-4-tetrafluoroethoxyphenylurea ~540.7 Termiticide
Novaluron 2,6-Difluorobenzamide 3-Chloro-4-trifluoroethoxy-phenylurea ~492.7 Insect growth regulator
N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide 2,6-Difluorobenzamide 4-Ethoxyphenyl-thiazolyl-methylpyrazole 440.5 Not specified

Key Observations

Core Structure : All compounds share the 2,6-difluorobenzamide moiety, critical for binding to insect chitin synthase enzymes .

The ethyl spacer in the target compound may reduce steric hindrance compared to bulkier substituents like chlorfluazuron’s cyclopropylcarbonyl-phenyl group.

Lipophilicity and Bioavailability :

  • The ethoxyphenyl group in the analog increases lipophilicity, favoring cuticular penetration in insects. In contrast, the pyrazole-thiazole system in the target compound may balance hydrophilicity and membrane permeability.

Biological Activity: Teflubenzuron and hexaflumuron are established chitin synthesis inhibitors.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C12H14F2N4S
Molecular Weight 278.33 g/mol
IUPAC Name This compound
Canonical SMILES CC(C1=NC(=CS1)CNC(C)CN2C=CC=N2)C(=O)N(C(F)(F)C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of various enzymes and receptors involved in critical signaling pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting phosphodiesterases (PDEs), particularly PDE3A, which is crucial for regulating intracellular cyclic nucleotide levels .
  • Receptor Modulation : Its structural components suggest potential interactions with G-protein coupled receptors (GPCRs), influencing various physiological responses.

Antimicrobial and Antitumor Activities

Research indicates that derivatives containing thiazole and pyrazole moieties exhibit significant antimicrobial and antitumor activities:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
  • Antitumor Activity : A study highlighted that thiazole derivatives showed promising inhibitory effects on cancer cell lines, with IC50 values indicating their potency . The presence of the pyrazole ring further enhances these properties by facilitating interactions with tumor-related targets.

Study 1: Cardiotonic Effects

A series of thiazole-pyrazole derivatives were synthesized and evaluated for their cardiotonic effects through PDE3 inhibition. One derivative exhibited an IC50 value of 0.24 μM against PDE3A, indicating strong inhibitory potential compared to other compounds tested .

Study 2: Antitumor Efficacy

In a comparative study on various thiazole derivatives against HepG-2 liver cancer cells, a specific derivative showed an IC50 value of 2.20 ± 0.13 μg/mL, outperforming standard chemotherapeutic agents like doxorubicin . This suggests that compounds similar to this compound could be promising candidates for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide?

  • Methodology :

  • Step 1 : Synthesize the thiazole-ethylamine intermediate by reacting 2-(1H-pyrazol-1-yl)thiazol-4-ylethylamine with 2,6-difluorobenzoyl chloride in pyridine or DMF under inert conditions.

  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from methanol or ethanol for high-purity crystals.

  • Key References : Similar protocols for thiazole-amide derivatives are detailed in (amide coupling in pyridine) and (use of N,N-dimethylacetamide for solubility) .

    • Reaction Optimization Table :
SolventCatalystYield (%)Purity (HPLC)Reference
PyridineNone68>95%
DMFK₂CO₃78>98%

Q. How to characterize the compound’s structural and electronic properties?

  • Spectroscopic Techniques :

  • FTIR : Confirm amide C=O stretch (~1658 cm⁻¹) and NH bending (~1614 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.7–7.8 ppm), pyrazole/thiazole protons, and ethyl linker signals .
  • X-ray Crystallography : Refine crystal structures using SHELXL ( ) to identify intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯F) critical for packing stability .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., pesticidal vs. pharmacological effects)?

  • Methodology :

  • Comparative Bioassays : Test the compound against both agricultural pests (e.g., insect larvae) and mammalian cell lines (e.g., cancer models) under standardized conditions.
  • Structural Analysis : Use X-ray crystallography () to correlate conformation (e.g., amide torsion angles) with target selectivity .
  • Purity Validation : Ensure >98% purity via HPLC and assess residual solvents (GC-MS) to exclude batch variability () .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Approach :

  • Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, monitoring degradation via LC-MS.
  • Stabilizers : Co-crystallize with cyclodextrins () or add antioxidants (e.g., BHT) to mitigate oxidation .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Design Principles :

  • Core Modifications : Replace pyrazole with imidazole ( ) or vary fluorination patterns on the benzamide () .
  • Linker Optimization : Adjust ethyl spacer length or introduce rigidity (e.g., propargyl groups) to enhance binding entropy.
    • Synthetic Example :
  • Analog : N-(2-(2-(1H-imidazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide.
  • Procedure : Substitute pyrazole with imidazole in Step 1 ( ) .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data (e.g., hydrogen bond patterns vs. computational predictions)?

  • Resolution Workflow :

Experimental Validation : Re-refine XRD data using SHELXL ( ) with updated scattering factors.

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental H-bond geometries .

Thermal Motion Analysis : Assess anisotropic displacement parameters to distinguish static disorder from dynamic effects .

Methodological Best Practices

Q. What purification techniques ensure high yields of the compound?

  • Protocol :

  • Crude Isolation : Precipitate with ice-cold water after reaction completion ().
  • Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel.
  • Recrystallization : Methanol/water (4:1) yields high-purity crystals (mp 203–204°C, ) .

Advanced Analytical Techniques

Q. How to study intermolecular interactions in the solid state?

  • Tools :

  • Hirshfeld Surface Analysis : Quantify C–H⋯F and π-π interactions from XRD data ().
  • DSC/TGA : Assess thermal stability and phase transitions (e.g., melting points correlated with crystallinity) .

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